N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide
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Description
N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide, commonly known as DCF, is a chemical compound that has been studied extensively for its potential use in scientific research. DCF is a member of the sulfinylacetamide class of compounds and has shown promise in a variety of applications, including as a tool for studying the mechanisms of action of certain enzymes and proteins.
Scientific Research Applications
Chemical Analysis and Structural Insights
The study of N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide and related compounds has led to insights into their chemical properties, including thermal degradation patterns and structural characteristics. For example, thermal degradation of modafinil and its analogs, which share a similar sulfinyl acetamide structure, has been explored through gas chromatography-mass spectrometry (GC-MS). This research revealed key degradation products and suggested mechanisms for their formation, providing valuable information for forensic and clinical analysis (Dowling et al., 2017).
Additionally, the X-ray powder diffraction characterization of several N-aryl-2,4-dichlorophenoxyacetamide derivatives, potential pesticides, has expanded understanding of their crystalline structures. This data is crucial for the development of new pesticides with improved efficacy and safety profiles (Olszewska, Pikus, & Tarasiuk, 2008).
Antimicrobial and Anticancer Applications
Research has also focused on the antimicrobial and anticancer potential of compounds structurally related to N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide. Synthesized thiazolidinone and acetidinone derivatives have demonstrated antimicrobial activity against various microorganisms, indicating the potential for these compounds in treating infections (Mistry, Desai, & Intwala, 2009). Moreover, novel sulfonamide derivatives synthesized from related key intermediates exhibited potent cytotoxic activity against cancer cell lines, highlighting their therapeutic potential in oncology (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Quantum Chemical and Spectroscopic Analysis
Quantum chemical calculations and spectroscopic analysis of compounds with the core N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide structure have provided deep insights into their electronic properties and reactivity. Studies employing density functional theory (DFT) have elucidated molecular structural parameters, thermodynamic properties, and vibrational frequencies, crucial for understanding the physical and chemical behavior of these compounds (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Conformational and Structural Characterization
Further research into the molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides has provided valuable structural insights. These studies have explored the impact of halogenation on molecular conformation and the role of hydrogen bonding and halogen...π interactions in the supramolecular organization of these compounds, offering perspectives for designing molecules with desired physical and chemical properties (Nayak et al., 2014).
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-fluorophenyl)sulfinylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO2S/c15-9-1-6-13(12(16)7-9)18-14(19)8-21(20)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCGBTXPRMBXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide |
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